molecular formula C23H21N5O4S2 B2464257 N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-46-3

N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2464257
CAS RN: 892743-46-3
M. Wt: 495.57
InChI Key: LYUCHWUPJGFFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has focused on synthesizing various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, investigating their potential as selective serotonin 5-HT6 receptor antagonists. These compounds, including 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, have shown significant activity in functional assays and radioligand binding assays, indicating their potential for therapeutic applications in neurological disorders (Ivachtchenko et al., 2010).

Chemical Synthesis and Structural Analysis

  • Another aspect of research involves the synthesis of novel pyrido and thieno pyrimidinone derivatives, exploring their chemical structures and potential applications in drug design and development. These studies contribute to the understanding of the chemical properties and reactivity of such compounds, laying the foundation for their application in various scientific fields (Davoodnia et al., 2008).

Kinase Inhibition and Drug Design

  • The compound's structural similarity to known kinase inhibitors has led to investigations into its potential as a new inhibitor of CLK1 and DYRK1A kinases. The detailed crystal structure analysis provides insights into its mechanism of action and its application in designing targeted therapies for diseases modulated by these kinases (Guillon et al., 2013).

Antimicrobial and Antifungal Applications

  • There's also research into the antimicrobial and antifungal activities of related thienopyrimidine derivatives, indicating the potential use of these compounds in developing new treatments for infections caused by various microorganisms. Such studies are crucial for discovering novel therapeutic agents in response to the rising challenge of antibiotic resistance (Mittal et al., 2011).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-4-14-5-8-16(9-6-14)34(29,30)23-22-25-21(20-17(11-12-33-20)28(22)27-26-23)24-15-7-10-18(31-2)19(13-15)32-3/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUCHWUPJGFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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